(s)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
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Overview
Description
(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride: is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 3,5-dimethoxyphenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently cyclized to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for investigating the mechanisms of action of various biological pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in areas where its unique chemical properties could offer advantages over existing treatments .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other products that require specific chemical functionalities .
Mechanism of Action
The mechanism of action of (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with .
Comparison with Similar Compounds
- (S)-3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
- ®-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
- (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride
Comparison: Compared to similar compounds, (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and overall properties. For example, the 3,5-dimethoxy substitution pattern may result in different binding affinities and selectivities for molecular targets compared to other substitution patterns .
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
(2S)-2-(3,5-dimethoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
InChI Key |
SMXFYICWIXZMMA-YDALLXLXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CCCN2)OC.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCN2)OC.Cl |
Origin of Product |
United States |
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